molecular formula C10H11ClF3N B2692844 2-(2,3,5-trifluorophenyl)pyrrolidine hydrochloride CAS No. 2248329-18-0

2-(2,3,5-trifluorophenyl)pyrrolidine hydrochloride

Cat. No.: B2692844
CAS No.: 2248329-18-0
M. Wt: 237.65
InChI Key: NYJHPMNXXUEVNP-UHFFFAOYSA-N
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Description

2-(2,3,5-Trifluorophenyl)pyrrolidine hydrochloride is a chemical compound with the molecular formula C10H11ClF3N It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is characterized by the presence of three fluorine atoms on the phenyl ring

Scientific Research Applications

2-(2,3,5-Trifluorophenyl)pyrrolidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions. Its fluorinated phenyl ring can enhance binding affinity and specificity.

    Industry: Used in the development of agrochemicals, polymers, and other industrial materials.

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,3,5-trifluorophenyl)pyrrolidine hydrochloride typically involves the reaction of 2,3,5-trifluorobenzaldehyde with pyrrolidine in the presence of a suitable catalyst. The reaction proceeds through a nucleophilic addition mechanism, followed by cyclization to form the pyrrolidine ring. The hydrochloride salt is then obtained by treating the resulting compound with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms on the phenyl ring can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents.

Major Products Formed:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Substituted phenyl derivatives.

Mechanism of Action

The mechanism of action of 2-(2,3,5-trifluorophenyl)pyrrolidine hydrochloride depends on its specific application. In biological systems, it may act as an enzyme inhibitor or receptor modulator. The presence of fluorine atoms can enhance the compound’s ability to interact with biological targets through hydrogen bonding and hydrophobic interactions. The pyrrolidine ring can contribute to the compound’s overall stability and binding affinity.

Comparison with Similar Compounds

  • 2-(2,3,4-trifluorophenyl)pyrrolidine hydrochloride
  • 2-(2,4,5-trifluorophenyl)pyrrolidine hydrochloride
  • 2-(2,3,6-trifluorophenyl)pyrrolidine hydrochloride

Comparison: 2-(2,3,5-trifluorophenyl)pyrrolidine hydrochloride is unique due to the specific positioning of the fluorine atoms on the phenyl ring. This positioning can influence the compound’s chemical reactivity, binding affinity, and overall stability. Compared to other trifluorophenyl derivatives, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-(2,3,5-trifluorophenyl)pyrrolidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3N.ClH/c11-6-4-7(9-2-1-3-14-9)10(13)8(12)5-6;/h4-5,9,14H,1-3H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYJHPMNXXUEVNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=C(C(=CC(=C2)F)F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClF3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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